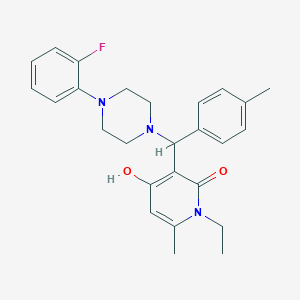

1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

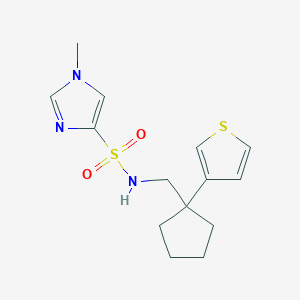

The compound "1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one" is a synthetic molecule that appears to be related to a class of compounds designed to interact with the dopamine transporter (DAT). This interaction is crucial in the context of developing therapeutic agents for cocaine abuse, as cocaine exerts its effects primarily through inhibiting the reuptake of dopamine, leading to increased concentrations of dopamine in the synaptic cleft.

Synthesis Analysis

The synthesis of related compounds has been explored in the context of creating potential cocaine-abuse therapeutic agents. For instance, a series of compounds related to 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine were designed and synthesized. These compounds were modified by adding hydroxy and methoxy substituents to the benzene ring to create potent and selective ligands for the DAT . Additionally, optically pure phenyl- and non-phenyl-substituted piperazines were synthesized, with the S configuration analogues showing more selectivity for the DAT over the serotonin transporter (SERT) . These synthesis efforts are indicative of the complex chemical manipulations required to achieve high affinity and selectivity for the DAT.

Molecular Structure Analysis

The molecular structure of compounds related to the one has been analyzed in terms of their affinity for the DAT. The presence of hydroxyl groups and the stereochemistry of the molecule, particularly the S configuration of the hydroxyl group, have been found to be important for selectivity and affinity towards the DAT . The structural analysis of these compounds is critical for understanding how they interact with the DAT and how modifications can enhance their therapeutic potential.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the introduction of oxygen-containing functionalities, such as hydroxy and methoxy groups, to the phenylpropyl moiety. These modifications have led to the creation of ketones and benzylic alcohols that exhibit varying degrees of affinity for the DAT and potency in inhibiting dopamine uptake . The reactions are carefully designed to produce compounds with the desired biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are tailored to make them suitable for extended-release formulations. For example, the introduction of medium-chain carboxylic acid esters was aimed at forming oil-soluble prodrugs amenable to depot injection techniques, which could provide a long-lasting therapeutic effect . The physical properties such as solubility, stability, and oil-solubility are crucial for the development of a drug that can be administered less frequently while maintaining its efficacy.

Scientific Research Applications

Synthesis and Evaluation in Drug Development

One research focus is the synthesis and evaluation of ligands for D2-like receptors, where compounds with arylalkyl substituents, including those resembling the core structure of the specified compound, have been investigated for their potency and selectivity towards D2-like receptors. This research aims to understand how these compounds can be optimized for therapeutic purposes, particularly in the context of antipsychotic agents. The complex interplay of different pharmacophoric groups within these molecules contributes to their selectivity and potency, highlighting the potential for developing more effective drugs with fewer side effects (Sikazwe et al., 2009).

Role in DNA Interaction

Another area of interest is the study of minor groove binders like Hoechst 33258 and its analogs, which share structural similarities with the mentioned compound. These molecules are known to bind strongly to the minor groove of double-stranded DNA, exhibiting specificity for AT-rich sequences. This binding capability is crucial for applications ranging from fluorescent DNA staining to the potential development of new therapeutic agents targeting specific DNA regions. The understanding of how these compounds interact with DNA can aid in the rational design of drugs targeting genetic diseases and cancer (Issar & Kakkar, 2013).

Therapeutic Use and Drug Design

Piperazine derivatives, as part of the molecule's structure, play a significant role in the therapeutic application of numerous drugs. These derivatives have been incorporated into drugs with a wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The flexibility of the piperazine ring as a pharmacophore allows for the rational design of molecules to target various diseases. The modification of substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamic properties of the resulting molecules, providing insights for drug discovery and development (Rathi et al., 2016).

properties

IUPAC Name |

1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30FN3O2/c1-4-30-19(3)17-23(31)24(26(30)32)25(20-11-9-18(2)10-12-20)29-15-13-28(14-16-29)22-8-6-5-7-21(22)27/h5-12,17,25,31H,4,13-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPQWOZRHJKRPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)C)N3CCN(CC3)C4=CC=CC=C4F)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)

![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)

![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)

![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)

![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)

![N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2515758.png)